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molecular formula C11H13N3 B8579639 C-(5-methyl-2-phenyl-1H-imidazol-4-yl)-methylamine

C-(5-methyl-2-phenyl-1H-imidazol-4-yl)-methylamine

Cat. No. B8579639
M. Wt: 187.24 g/mol
InChI Key: CJJQMFXKJJNAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06861440B2

Procedure details

To solution of 4-azidomethyl-5-methyl-2-phenyl-1H-imidazole (1.22 g) in ethanol (50 ml) was added 10% Pd/C (0.10 g). The reaction mixture was hydrogenated at room temperature and 1.1 bar for 30 minutes, the catalyst was filtered off over a pad of celite. The filtrate was evaporated to dryness under high vacuum to obtain C-(5-methyl-2-phenyl-1H-imidazol-4-yl)-methylamine (1.06 g) as a light yellow foam which was sufficiently pure to be used directly in the next step.
Name
4-azidomethyl-5-methyl-2-phenyl-1H-imidazole
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[N:6]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[NH:8][C:9]=1[CH3:10])=[N+]=[N-]>C(O)C.[Pd]>[CH3:10][C:9]1[NH:8][C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:6][C:5]=1[CH2:4][NH2:1]

Inputs

Step One
Name
4-azidomethyl-5-methyl-2-phenyl-1H-imidazole
Quantity
1.22 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1N=C(NC1C)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off over a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(N=C(N1)C1=CC=CC=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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